molecular formula C13H10ClN3O B14185420 2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol CAS No. 918340-59-7

2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol

Cat. No.: B14185420
CAS No.: 918340-59-7
M. Wt: 259.69 g/mol
InChI Key: NLVRLGUUTIZZRO-UHFFFAOYSA-N
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Description

2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chloro-substituted phenol group and a pyrrolopyridine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving substituted pyridines and pyrroles. The chloro-substituted phenol group is then introduced through electrophilic aromatic substitution reactions. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include quinone derivatives, amines, and various substituted phenol derivatives. These products can further undergo additional transformations to yield more complex molecules with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their normal function, leading to the disruption of signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinase activity can lead to reduced tumor growth and increased apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Uniqueness

2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and amino groups allows for versatile reactivity and the potential to form a wide range of derivatives. Additionally, its ability to inhibit specific kinases makes it a valuable compound for therapeutic research .

Properties

CAS No.

918340-59-7

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

2-chloro-5-(1H-pyrrolo[3,2-c]pyridin-4-ylamino)phenol

InChI

InChI=1S/C13H10ClN3O/c14-10-2-1-8(7-12(10)18)17-13-9-3-5-15-11(9)4-6-16-13/h1-7,15,18H,(H,16,17)

InChI Key

NLVRLGUUTIZZRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CC3=C2C=CN3)O)Cl

Origin of Product

United States

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